molecular formula C10H14N2O4S B1609073 N-isobutyl-4-nitrobenzenesulfonamide CAS No. 89840-80-2

N-isobutyl-4-nitrobenzenesulfonamide

Cat. No. B1609073
CAS RN: 89840-80-2
M. Wt: 258.3 g/mol
InChI Key: QIEVLZQUEZLVSY-UHFFFAOYSA-N
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Description

N-isobutyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H14N2O4S . It is a mono-constituent substance .


Molecular Structure Analysis

The molecular structure of N-isobutyl-4-nitrobenzenesulfonamide consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight is 258.298 .

Scientific Research Applications

Synthesis and Chemical Transformations N-isobutyl-4-nitrobenzenesulfonamide, along with other nitrobenzenesulfonamides, has significant applications in chemical synthesis. Fukuyama, Jow, and Cheung (1995) demonstrate that nitrobenzenesulfonamides can undergo smooth alkylation, providing a versatile method for the preparation of secondary amines. This process involves the transformation of primary amines into sulfonamides and their subsequent deprotection to yield secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Bacterial Biofilm Inhibition Abbasi et al. (2020) explored the synthesis of various nitrobenzenesulfonamide derivatives and their application in inhibiting bacterial biofilms. Their study showed that some derivatives exhibited significant inhibitory action against the biofilms of Escherichia coli and Bacillus subtilis, highlighting the potential antimicrobial applications of these compounds (Abbasi et al., 2020).

Solid-Phase Synthesis Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, including nitrobenzenesulfonamides, in solid-phase synthesis. These compounds have been employed as key intermediates in various chemical transformations, highlighting their versatility in synthetic chemistry (Fülöpová & Soural, 2015).

Analytical Applications Gowda et al. (1983) studied sodium N-bromo-p-nitrobenzenesulfonamide, closely related to N-isobutyl-4-nitrobenzenesulfonamide, for its utility as an oxidizing titrant in analytical chemistry. They demonstrated its effective use in the direct titration of various reducing agents, suggesting the potential of nitrobenzenesulfonamides in analytical applications (Gowda et al., 1983).

Pharmacological Potential While the direct pharmacological applications of N-isobutyl-4-nitrobenzenesulfonamide are not extensively studied, related nitrobenzenesulfonamides have been explored for their potential in medicinal chemistry. For instance, Saari et al. (1991) synthesized basic nitrobenzenesulfonamides and evaluated them as hypoxic cell selective cytotoxic agents, indicating a potential avenue for cancer therapy (Saari et al., 1991).

properties

IUPAC Name

N-(2-methylpropyl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-8(2)7-11-17(15,16)10-5-3-9(4-6-10)12(13)14/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEVLZQUEZLVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389390
Record name Benzenesulfonamide, N-(2-methylpropyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-4-nitrobenzenesulfonamide

CAS RN

89840-80-2
Record name N-(2-Methylpropyl)-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89840-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(2-methylpropyl)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isobutyl-4-nitrobenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.231.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of isobutylamine (5 mL, 0.052 mol) in CH2Cl2 (100 mL) was added Et3N (5.07 mL) and 4-nitrobenzenesulfonyl chloride (11.7 g, 0.052 mol) and the mixture was stirred at room temperature overnight. The resulting solution was washed with H2O (3×), dried and concentrated to afford the desired product (9.41 g, 70%).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5.07 mL
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
L Zhou, Q Yang, Y Wang, Y Hu, X Luo… - Chemical and …, 2008 - jstage.jst.go.jp
Novel potential human immunodeficiency virus (HIV) protease inhibitors were designed by a combination of nelfinavir and amprenavir motifs. The designed compounds were prepared …
Number of citations: 6 www.jstage.jst.go.jp
S Yrjölä, T Parkkari, D Navia-Paldanius… - European journal of …, 2016 - Elsevier
To date, many known G protein-coupled receptor 55 (GPR55) ligands are those identified among the cannabinoids. In order to further study the function of GPR55, new potent and …
Number of citations: 23 www.sciencedirect.com
DLNG Surleraux, A Tahri… - Journal of medicinal …, 2005 - ACS Publications
… N-(3-Dibenzylamino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide (4a). To a stirred solution of 3-dibenzylamino-1-isobutylamino-4-phenylbutan-2-ol (3) (12.5 g, 30.0 …
Number of citations: 309 pubs.acs.org
D Arslan, M Schoumacher, S Dilly… - Medicinal …, 2023 - ingentaconnect.com
Aims: The present work describes the synthesis and the biological evaluation of novel compounds acting as pyruvate dehydrogenase kinase (PDK) inhibitors. These drugs should …
Number of citations: 2 www.ingentaconnect.com
M Zhu, Q Shan, L Ma, J Wen, B Dong, G Zhang… - European journal of …, 2021 - Elsevier
Upon the basis of both possible ligand-binding site interactions and the uniformity of key residues in active sites, a novel class of HIV-1 PR/RT dual inhibitors was designed and …
Number of citations: 10 www.sciencedirect.com
M Zhu, L Ma, J Wen, B Dong, Y Wang, Z Wang… - European Journal of …, 2020 - Elsevier
Since dual inhibitors may yield lower toxicity and reduce the likelihood of drug resistance, as well as inhibitors of HIV-1 PR and RT constitute the core of chemotherapy for AIDS …
Number of citations: 31 www.sciencedirect.com
M Zhu, H Zhou, L Ma, B Dong, J Zhou, G Zhang… - European Journal of …, 2021 - Elsevier
A novel class of HIV-1 protease inhibitors with flexible piperidine as the P2 ligand was designed with the aim of improving extensive interactions with the active subsites. Many inhibitors …
Number of citations: 12 www.sciencedirect.com
J Williams Jr - 2012 - search.proquest.com
There are currently over 30 antiretroviral (ARV) drugs approved for treatment of HIV/AIDS. An estimated 34 million people worldwide are living with HIV; more than 30 million have died …
Number of citations: 0 search.proquest.com
IV Ekhato, Y Liao, M Plesescu - Journal of Labelled …, 2005 - Wiley Online Library
… from (1S, 2S)-(1-oxiranyl-2-[2H5]phenylethyl)-carbamic acid tert-butyl ester, 1, to 80% yield of N-(S)-3-amino-2R-hydroxyl4-[2H5]phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide, 2, …
H Zhou, L Ma, B Dong, J Wang, G Zhang… - European Journal of …, 2023 - Elsevier
The design, synthesis, and biological evaluation of a novel series of HIV-1 protease inhibitors containing pyrrolidines with diverse linkers as the P2 ligands and various aromatic …
Number of citations: 3 www.sciencedirect.com

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